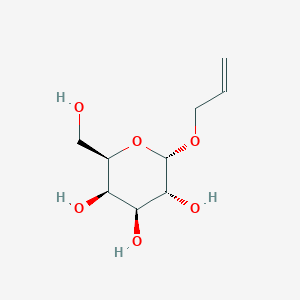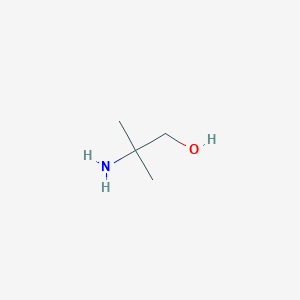
N,N'-Diacetylchitobiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β-(1→4) glycosidic bond. It is a significant intermediate in the degradation of chitin, which is the second most abundant biopolymer on Earth after cellulose. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. N,N’-Diacetylchitobiose plays a crucial role in the chitinolytic pathway, where it is further broken down into monomeric units by specific enzymes .
Wissenschaftliche Forschungsanwendungen
N,N'-Diacetylchitobiose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Substrat verwendet, um die Aktivität und Spezifität von Chitinase- und Chitin-Deacetylase-Enzymen zu untersuchen.
Biologie: this compound ist an der Untersuchung des Chitin-Stoffwechsels in verschiedenen Organismen beteiligt, darunter Bakterien, Pilze und Insekten.
5. Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet seine Hydrolyse durch spezifische Enzyme. Chitinase-Enzyme spalten die β-(1→4)-glykosidische Bindung zwischen den N-Acetyl-D-Glucosamineinheiten und erzeugen N-Acetyl-D-Glucosamin-Monomere. Chitin-Deacetylase-Enzyme entfernen die Acetylgruppen von this compound und wandeln es in Chitosan-Oligosaccharide um. Diese Reaktionen sind entscheidend für den Abbau und die Verwertung von Chitin in verschiedenen Organismen .
Ähnliche Verbindungen:
N-Acetyl-D-Glucosamin: Eine monomere Einheit von Chitin und ein Produkt der this compound-Hydrolyse.
Chitosan-Oligosaccharide: Werden durch die Deacetylierung von this compound und anderen Chitin-Oligosacchariden erzeugt.
Chitin-Oligosaccharide: Größere Oligosaccharide, die aus der partiellen Hydrolyse von Chitin gewonnen werden.
Einzigartigkeit: this compound ist einzigartig in seiner Rolle als Zwischenprodukt im chitinolytischen Weg. Im Gegensatz zu seinem monomeren Gegenstück, N-Acetyl-D-Glucosamin, behält this compound die β-(1→4)-glykosidische Bindung bei, was es zu einem wichtigen Substrat für die Untersuchung des enzymatischen Abbaus von Chitin macht. Seine Fähigkeit, sowohl Hydrolyse- als auch Deacetylierungsreaktionen zu durchlaufen, unterscheidet es weiter von anderen Chitin-Derivaten .
Wirkmechanismus
Target of Action
N,N’-Diacetylchitobiose, a dimer of β(1,4) linked N-acetyl-D glucosamine, primarily targets the enzyme chitin deacetylase . This enzyme is key in the bioconversion of chitin to chitosan . Chitin deacetylase catalyzes the deacetylation of N-acetyl-D-glucosamine residues , which is an essential step in the degradation of chitin .
Mode of Action
N,N’-Diacetylchitobiose interacts with its target, chitin deacetylase, by serving as its main substrate . The enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . While N,N’-Diacetylchitobiose is the main substrate, the enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .
Biochemical Pathways
The action of N,N’-Diacetylchitobiose affects the biochemical pathway of chitin degradation . Chitin deacetylase, the enzyme that N,N’-Diacetylchitobiose targets, plays a crucial role in this pathway. It catalyzes the deacetylation of N-acetyl-D-glucosamine residues, which is a key step in the degradation of chitin . This process results in the production of chitosan, a biopolymer with various industrial applications .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of N,N’-Diacetylchitobiose results in the production of chitosan . Chitosan is a biopolymer with a wide array of applications in various industrial sectors, including pharmaceutics, gene delivery, tissue engineering, food and cosmetics industry, water treatment, and agriculture . The production of chitosan is a vital step towards its production in the realm of green chemistry .
Action Environment
The action of N,N’-Diacetylchitobiose is influenced by environmental factors. For instance, the enzyme chitin deacetylase, which N,N’-Diacetylchitobiose targets, retains its structural integrity up to temperatures slightly exceeding 100 °C This suggests that the action of N,N’-Diacetylchitobiose could be influenced by temperature
Biochemische Analyse
Biochemical Properties
N,N’-Diacetylchitobiose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N,N’-Diacetylchitobiose deacetylase, a hexameric, zinc-containing metalloenzyme from the extremophile Pyrococcus chitonophagus . This enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . The enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .
Cellular Effects
N,N’-Diacetylchitobiose has been shown to have protective effects against oxidative DNA damage in peripheral blood mononuclear cells exposed to smoke extracts . It has been demonstrated that the extent of DNA damage decreased significantly when cells were treated with N,N’-Diacetylchitobiose prior to exposure to smoke extracts .
Molecular Mechanism
The molecular mechanism of N,N’-Diacetylchitobiose involves its interaction with enzymes such as N,N’-Diacetylchitobiose deacetylase. The crystallographic analysis of this enzyme with N,N’-Diacetylchitobiose as its main substrate shows that the substrate approaches the active site in a monodentate manner, replacing a single water molecule that is bound at the Zn2+ cation when the ligand is absent . The reaction mechanism proceeds via an anhydride intermediate .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of N,N’-Diacetylchitobiose in laboratory settings are limited, it is known that the N,N’-Diacetylchitobiose deacetylase enzyme retains its structural integrity up to temperatures slightly exceeding 100 °C , suggesting that N,N’-Diacetylchitobiose may also exhibit stability under similar conditions.
Metabolic Pathways
N,N’-Diacetylchitobiose is involved in the degradation of chitin, a major source of energy and macroelements for many organisms . The degradation process involves the deacetylation of chitin or its fragments, a step in which N,N’-Diacetylchitobiose plays a crucial role .
Transport and Distribution
N,N’-Diacetylchitobiose is transported and distributed within cells and tissues through the bacterial phosphoenolpyruvate: sugar phosphotransferase system (PTS) . This system mediates the uptake and phosphorylation of carbohydrates, including N,N’-Diacetylchitobiose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Diacetylchitobiose can be synthesized through the partial hydrolysis of chitin using chitinase enzymes. The hydrolysis process involves breaking down the long polymer chains of chitin into smaller oligosaccharides, including N,N’-Diacetylchitobiose. The reaction conditions typically involve an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of N,N’-Diacetylchitobiose often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi that produce chitinase enzymes are cultured in bioreactors. The chitin substrate is then added to the bioreactor, where it undergoes enzymatic hydrolysis to produce N,N’-Diacetylchitobiose. The product is subsequently purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N,N'-Diacetylchitobiose unterliegt hauptsächlich Hydrolysereaktionen. Es kann durch Enzyme wie N-Acetylglucosaminidase weiter hydrolysiert werden, um N-Acetyl-D-Glucosamin-Monomere zu produzieren. Darüber hinaus kann es an Deacetylierungsreaktionen teilnehmen, die durch Chitin-Deacetylase-Enzyme katalysiert werden, was zur Bildung von Chitosan-Oligosacchariden führt .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Enzyme wie Chitinase und N-Acetylglucosaminidase in einer wässrigen Umgebung.
Deacetylierung: Chitin-Deacetylase-Enzyme unter milden Reaktionsbedingungen, oft unter Verwendung einer gepufferten Lösung bei einem bestimmten pH-Wert und Temperatur.
Hauptprodukte:
Hydrolyse: N-Acetyl-D-Glucosamin-Monomere.
Deacetylierung: Chitosan-Oligosaccharide.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-D-glucosamine: A monomeric unit of chitin and a product of N,N’-Diacetylchitobiose hydrolysis.
Chitosan Oligosaccharides: Produced from the deacetylation of N,N’-Diacetylchitobiose and other chitin oligosaccharides.
Chitin Oligosaccharides: Larger oligosaccharides derived from the partial hydrolysis of chitin.
Uniqueness: N,N’-Diacetylchitobiose is unique in its role as an intermediate in the chitinolytic pathway. Unlike its monomeric counterpart, N-acetyl-D-glucosamine, N,N’-Diacetylchitobiose retains the β-(1→4) glycosidic bond, making it a crucial substrate for studying the enzymatic breakdown of chitin. Its ability to undergo both hydrolysis and deacetylation reactions further distinguishes it from other chitin-derived compounds .
Eigenschaften
CAS-Nummer |
35061-50-8 |
|---|---|
Molekularformel |
C16H28N2O11 |
Molekulargewicht |
424.40 g/mol |
IUPAC-Name |
N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
CDOJPCSDOXYJJF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Piktogramme |
Irritant |
Synonyme |
2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















